molecular formula C5H4N2O4S B15054083 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B15054083
M. Wt: 188.16 g/mol
InChI Key: WQJUVFKGPUZHBQ-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a carboxymethyl (–CH₂COOH) group and at the 5-position with a carboxylic acid (–COOH).

Properties

Molecular Formula

C5H4N2O4S

Molecular Weight

188.16 g/mol

IUPAC Name

4-(carboxymethyl)thiadiazole-5-carboxylic acid

InChI

InChI=1S/C5H4N2O4S/c8-3(9)1-2-4(5(10)11)12-7-6-2/h1H2,(H,8,9)(H,10,11)

InChI Key

WQJUVFKGPUZHBQ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(SN=N1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of appropriate thiadiazole precursors with carboxymethylating agents under controlled conditions. One common method involves the use of chloroacetic acid as the carboxymethylating agent, which reacts with the thiadiazole precursor in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and thiadiazole groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Lipophilicity (LogP)* Solubility (Water)
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid –CH₃ 143.14 0.92 Moderate (DMF-soluble)
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid –CH₂CH₃ 158.18 1.15 Low (Ethanol-soluble)
4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid –CH₂COOH ~203.18 (calculated) -0.35 (estimated) High (Polar groups enhance aqueous solubility)
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid –C₆H₅ 206.22 2.10 Very Low (DMSO-soluble)

*Experimental LogP values for analogs determined via reversed-phase chromatography ; estimated for the target compound using fragment-based methods.

  • Lipophilicity : The carboxymethyl and carboxylic acid groups significantly reduce lipophilicity compared to alkyl or aryl substituents. For example, 4-methyl and 4-ethyl analogs have LogP > 0.9, whereas the target compound’s LogP is estimated to be negative due to its polar moieties .

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

Compound MIC (µg/mL) vs. Gram-positive Bacteria MIC (µg/mL) vs. Gram-negative Bacteria Key Functional Groups
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (Compound 15 ) 1.95–15.62 >250 –CH₃, –CONHNH₂
4-(2-Chloro-4-fluorophenyl) derivative 12.5–25 >100 –C₆H₃ClF
This compound (theoretical) Predicted: 25–50 Predicted: >100 –CH₂COOH, –COOH
  • Antimicrobial Potential: The 4-methyl hydrazide derivative (Compound 15 ) exhibits strong activity against Gram-positive bacteria (MIC 1.95–15.62 µg/mL), attributed to its moderate lipophilicity enabling membrane penetration. The target compound’s high polarity may reduce cell permeability, leading to weaker activity, though derivatization (e.g., amide formation) could improve efficacy .
  • Structure-Activity Relationship (SAR) : Bulky or hydrophobic substituents (e.g., phenyl, chlorofluorophenyl) enhance activity against resistant strains but reduce solubility .
Stability and Toxicity
  • Stability : Carboxylic acid groups may confer sensitivity to pH-dependent degradation, unlike ester or amide derivatives .
  • Toxicity : Polar compounds like the target are generally less toxic due to efficient renal clearance, whereas lipophilic analogs (e.g., 4-phenyl) may accumulate in tissues .

Biological Activity

4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties. The information is drawn from various studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with carboxymethyl and carboxylic acid groups. Its molecular formula is C6H8N2O4SC_6H_8N_2O_4S, and it exhibits properties typical of thiadiazole derivatives, which are known for their pharmacological potential.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives possess notable antimicrobial properties. For instance, studies have shown that related compounds exhibit minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL against various Gram-positive bacteria, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
Compound 151.95 - 15.62Staphylococcus aureus
Compound 161.56 - 6.25E. coli, Pseudomonas aeruginosa

Anti-inflammatory Effects

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. For example, certain compounds have shown the ability to reduce inflammatory markers in animal models of diabetes, indicating potential therapeutic applications in managing inflammation-related conditions .

Anticancer Potential

Emerging evidence suggests that thiadiazole compounds may exhibit anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives significantly outperformed conventional antibiotics like nitrofurantoin against Staphylococcus aureus .
  • Anti-inflammatory Activity : In a model of streptozotocin-induced diabetes in rats, administration of a thiadiazole derivative resulted in reduced blood glucose levels and improved lipid profiles, showcasing its potential in managing diabetic complications .

Q & A

What are the established synthetic pathways for 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, and how do reaction conditions influence yield?

Level: Basic
Answer:
Synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate thiol group. For example, 2-(4-methyl-1,3-thiazol-5-yl)acetic acid derivatives are synthesized via refluxing thiosemicarbazides in acetic acid with sodium acetate (1.0 equiv) for 3–5 hours . Yield optimization requires strict control of stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazole precursors) and reaction time. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .

How can researchers resolve spectral data discrepancies (e.g., NMR, IR) for derivatives of this compound?

Level: Advanced
Answer:
Discrepancies arise from tautomerism or proton exchange in polar solvents. For instance, in thiadiazole derivatives, the NH proton in 1H NMR may split due to hydrogen bonding with carboxylic groups. To mitigate:

  • Use deuterated DMSO for NMR to stabilize tautomers .
  • Compare IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carboxylic acid vs. 1640–1680 cm⁻¹ for thioamide) to confirm functional group integrity .
  • Cross-validate with elemental analysis (C, H, N, S) to ensure ≤0.3% deviation from theoretical values .

What experimental strategies are recommended for evaluating the biological activity of this compound?

Level: Advanced
Answer:

  • In vitro assays: Screen for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) or antiviral activity using plaque reduction assays (e.g., against HSV-1) .
  • Structure-activity relationship (SAR): Modify the carboxymethyl group to esters or amides and test solubility vs. bioactivity. For example, methyl ester derivatives may enhance membrane permeability but reduce hydrogen-bonding interactions .
  • Dose-response studies: Use logarithmic concentration ranges (1 nM–100 μM) to identify EC₅₀ values, with positive controls like diclofenac for anti-inflammatory benchmarks .

How can researchers address low solubility of this compound in aqueous buffers during biological testing?

Level: Basic
Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or Tween-80 (0.1% w/v) to pre-dissolve the compound, ensuring solvent controls .
  • pH adjustment: Dissolve in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group, enhancing solubility .
  • Prodrug approach: Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo to the active carboxylic acid form .

What analytical techniques are critical for purity assessment and structural confirmation?

Level: Basic
Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Purity >98% is required for pharmacological studies .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₅N₂O₂S: theoretical 169.02, observed 169.01) .
  • X-ray crystallography: Resolve tautomeric forms and hydrogen-bonding networks in single crystals grown from ethanol/water mixtures .

How do substituents on the thiadiazole ring impact electronic properties and reactivity?

Level: Advanced
Answer:

  • Electron-withdrawing groups (e.g., -NO₂): Increase electrophilicity at C-5, facilitating nucleophilic substitution reactions (e.g., with amines) .
  • Electron-donating groups (e.g., -CH₃): Stabilize the thiadiazole ring, reducing susceptibility to ring-opening under acidic conditions .
  • Quantitative analysis: Use Hammett σ constants to predict substituent effects on reaction rates (e.g., ρ = +1.2 for nucleophilic aromatic substitution) .

What are the common degradation pathways of this compound under storage conditions?

Level: Advanced
Answer:

  • Hydrolysis: The carboxymethyl group undergoes ester cleavage in humid environments, forming 1,2,3-thiadiazole-5-carboxylic acid. Stabilize by storing desiccated at −20°C .
  • Oxidation: Thiadiazole sulfur atoms may oxidize to sulfoxides under light. Use amber vials and argon blankets to prevent photodegradation .
  • Accelerated stability testing: Perform HPLC at 40°C/75% RH over 30 days to model shelf life .

How can computational methods aid in the design of novel derivatives?

Level: Advanced
Answer:

  • Docking studies: Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2, PDB: 5KIR). Prioritize derivatives with ΔG < −8 kcal/mol .
  • DFT calculations: Optimize geometries at B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gaps <3 eV suggest high reactivity) .
  • ADMET prediction: Use SwissADME to filter derivatives with high GI absorption and low CYP2D6 inhibition .

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